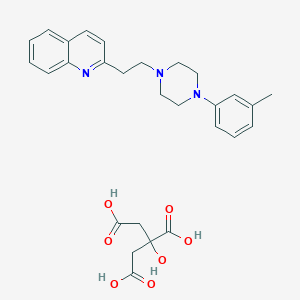

Centhaquine citrate

Description

Properties

CAS No. |

1480809-77-5 |

|---|---|

Molecular Formula |

C28H33N3O7 |

Molecular Weight |

523.6 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline |

InChI |

InChI=1S/C22H25N3.C6H8O7/c1-18-5-4-7-21(17-18)25-15-13-24(14-16-25)12-11-20-10-9-19-6-2-3-8-22(19)23-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-10,17H,11-16H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

XEOUTMUAFOIGQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Centhaquine Citrate: A Novel Mechanism of Action in the Management of Hypovolemic Shock

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hypovolemic shock, a life-threatening condition characterized by inadequate tissue perfusion due to severe blood or fluid loss, necessitates rapid and effective resuscitation to prevent organ failure and mortality.[1] Centhaquine (B1668379) citrate (B86180) has emerged as a first-in-class resuscitative agent with a unique mechanism of action that addresses the complex pathophysiology of hypovolemic shock.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Centhaquine citrate, detailing its molecular interactions, physiological effects, and the supporting preclinical and clinical evidence. The document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this novel therapeutic agent.

Introduction to Hypovolemic Shock

Hypovolemic shock results from a significant reduction in intravascular volume, leading to decreased cardiac output and impaired oxygen delivery to tissues.[1] The body's compensatory mechanisms, primarily mediated by the sympathetic nervous system, involve peripheral vasoconstriction to redirect blood flow to vital organs. However, prolonged and excessive vasoconstriction can lead to microcirculatory dysfunction and further tissue damage. Standard treatment for hypovolemic shock includes controlling the source of fluid loss and rapid volume resuscitation with crystalloids, colloids, and blood products.[3] In many cases, vasopressors are required to maintain mean arterial pressure (MAP), but these agents can have adverse effects, including increased cardiac workload and compromised tissue perfusion.[4]

This compound: A Dual-Action Adrenergic Modulator

This compound is a quinoline (B57606) derivative that exerts its resuscitative effects through a novel dual-action mechanism involving the modulation of α-adrenergic receptors.[5][6] Unlike traditional vasopressors that primarily target arterial resistance, this compound selectively acts on venous capacitance vessels and the central nervous system to restore hemodynamic stability while preserving tissue perfusion.[4][5]

Peripheral Venoconstriction via α2B-Adrenergic Receptor Agonism

The primary mechanism of this compound involves its agonistic activity on α2B-adrenergic receptors located on venous smooth muscle cells.[6][7] Veins serve as the main capacitance vessels, holding approximately 70% of the total blood volume.[7] Stimulation of venous α2B-adrenergic receptors by this compound induces venoconstriction, which mobilizes the unstressed blood volume from the venous reservoir into the active circulation.[4][7] This increases venous return to the heart, thereby augmenting cardiac preload, stroke volume, and ultimately, cardiac output.[4][7]

Central Sympatholytic Action via α2A-Adrenergic Receptor Agonism

In addition to its peripheral effects, this compound also acts as an agonist at central α2A-adrenergic receptors in the brain.[5][7] Activation of these receptors in the brainstem reduces sympathetic outflow from the central nervous system.[8] This central sympatholytic effect leads to a decrease in arterial vascular resistance, which helps to improve tissue blood perfusion and reduce the afterload on the heart.[5][9] This unique combination of peripheral venoconstriction and central arterial vasodilation distinguishes this compound from conventional vasopressors.[4]

Signaling Pathways

The dual mechanism of action of this compound is mediated by distinct G-protein coupled receptor (GPCR) signaling pathways in the venous vasculature and the central nervous system.

α2B-Adrenergic Receptor Signaling in Venous Smooth Muscle

The α2B-adrenergic receptor is primarily coupled to the Gi/Go family of G-proteins. Upon binding of this compound, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More importantly for vasoconstriction, the Gαi activation triggers the RhoA/Rho-kinase pathway, which increases the phosphorylation of myosin light chain, resulting in smooth muscle contraction and venoconstriction.[7]

α2A-Adrenergic Receptor Signaling in the Central Nervous System

In the central nervous system, the activation of presynaptic α2A-adrenergic receptors by this compound also involves Gi/Go protein coupling.[7] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The reduction in cAMP inhibits the release of norepinephrine (B1679862) from presynaptic neurons, thereby reducing the overall sympathetic tone and promoting vasodilation in the arterial system.[7]

Experimental Protocols

The efficacy and mechanism of action of this compound have been evaluated in various preclinical and clinical studies.

Preclinical Studies

Rat Model of Hemorrhagic Shock

-

Animal Model: Male Sprague-Dawley rats.[9]

-

Anesthesia: Urethane.[9]

-

Instrumentation: Catheters are placed in the femoral artery for blood pressure monitoring and blood withdrawal, and in the left ventricle via the carotid artery for pressure-volume measurements.[9]

-

Hemorrhage Induction: Blood is withdrawn from the femoral artery to maintain a mean arterial pressure (MAP) of 35 mmHg for 30 minutes.[9] In some studies, 40% of the total blood volume is withdrawn over 30 or 60 minutes.[10]

-

Resuscitation: Animals are resuscitated with Lactated Ringer's solution (equivalent to 100% or 300% of the shed blood volume) or this compound (0.017, 0.05, and 0.15 mg/kg) dissolved in Lactated Ringer's solution.[9] In other protocols, a dose of 0.02 mg/kg is used.[11]

-

Parameters Monitored: Mean arterial pressure (MAP), heart rate, cardiac output, stroke volume, systemic vascular resistance, and blood lactate (B86563) levels are monitored.[9]

Swine Model of Hemorrhagic Shock

-

Animal Model: Landrace-Large White pigs.[12]

-

Hemorrhage Induction: Stepwise blood withdrawal (18 mL/min) from the internal jugular vein until MAP decreases to 40-45 mmHg.[12][13]

-

Resuscitation: Animals receive either lactated Ringer's solution or a combination of this compound (0.015 mg/kg) and lactated Ringer's solution until MAP reaches 90% of the baseline.[14]

-

Parameters Monitored: Hemodynamic parameters and survival rates are assessed.[14]

Clinical Studies

Phase III Multicentric, Randomized, Controlled Study

-

Patient Population: Patients with hypovolemic shock with a systolic blood pressure (SBP) of ≤ 90 mmHg and blood lactate levels of ≥ 2 mmol/L.[15][16]

-

Inclusion Criteria: Age ≥ 18 years, SBP ≤ 90 mmHg, blood lactate ≥ 2 mmol/L, and receiving standard of care.[15][17]

-

Exclusion Criteria: Terminal illness, altered consciousness not due to hypovolemic shock, known pregnancy, prior cardiopulmonary resuscitation, and certain pre-existing systemic diseases.[17]

-

Treatment Protocol: Patients are randomized (2:1 ratio) to receive either this compound (0.01 mg/kg) in 100 mL of normal saline infused over 1 hour, or a placebo (100 mL of normal saline).[15][16] All patients receive the standard of care for hypovolemic shock.[15][16]

-

Primary Endpoints: Changes in systolic and diastolic blood pressure, blood lactate levels, and base deficit.[16]

-

Secondary Endpoints: Amount of fluids and vasopressors administered, duration of hospital stay, and 28-day all-cause mortality.[16]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Animal Models of Hemorrhagic Shock

| Parameter | Animal Model | Control Group | Centhaquine Group | p-value | Reference |

| Survival Time (min) | Rat | 78 ± 10 | 387 ± 39 | <0.05 | [9] |

| Blood Lactate (mmol/L) at 60 min post-resuscitation | Rat | 10.20 ± 0.61 | 4.08 ± 0.28 | <0.05 | [9] |

| Change in MAP (%) | Rat | -29% | +59% | <0.05 | [9] |

| Change in Cardiac Output (%) | Rat | -28% | +180% | <0.05 | [9] |

| 24-hour Survival | Swine | 3/10 | 10/10 | 0.002 | [14] |

| Time to Target MAP (min) | Swine | 36.88 ± 3.26 | 7.10 ± 0.97 | <0.001 | [14] |

| Total Fluids for Resuscitation (mL) | Swine | Significantly Higher | Significantly Lower | <0.001 | [14] |

Table 2: Clinical Efficacy of this compound in Patients with Hypovolemic Shock (Phase III Study)

| Parameter | Control Group (n=34) | Centhaquine Group (n=71) | p-value | Reference |

| 28-day All-Cause Mortality | 11.76% | 2.94% | 0.037 | [18] |

| Shock Index at 1 hour | Higher | Significantly Lower | 0.0320 | [16] |

| Shock Index at 4 hours | Higher | Significantly Lower | 0.0494 | [16] |

| Improvement in Blood Lactate | 46.9% of patients | 69.3% of patients | 0.03 | [4] |

| Improvement in Base Deficit | 43.7% of patients | 69.8% of patients | 0.01 | [4] |

| SBP > 110 mmHg at 24 hours | 59.38% of patients | 81.82% of patients | 0.00842 | [18] |

Conclusion

This compound represents a significant advancement in the management of hypovolemic shock. Its unique dual mechanism of action, involving peripheral venoconstriction through α2B-adrenergic agonism and a central sympatholytic effect via α2A-adrenergic agonism, distinguishes it from currently available resuscitative agents.[5][7] This combination of effects leads to an increase in cardiac output and restoration of mean arterial pressure without compromising tissue perfusion.[4][9] Preclinical and clinical data have consistently demonstrated the efficacy of this compound in improving hemodynamic parameters, reducing lactate levels, and ultimately, improving survival in hypovolemic shock.[1][9][18] The detailed understanding of its mechanism of action, supported by robust experimental evidence, positions this compound as a promising and valuable therapeutic option for this critical condition. Further research may explore its potential utility in other forms of shock.[4]

References

- 1. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]

- 2. kauveryhospital.com [kauveryhospital.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. rfppl.co.in [rfppl.co.in]

- 5. Portico [access.portico.org]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic Potential of this compound, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound – A Composite Perspective in Managing Refractory Hemorrhagic Shock in Non-identical Etiologies - Journal of Cardiac Critical Care TSS [jcardcritcare.org]

- 9. Resuscitative effect of centhaquin after hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Time Variable Models of Severe Hemorrhagic Shock in Rats [mdpi.com]

- 11. Centhaquine Restores Renal Blood Flow and Protects Tissue Damage After Hemorrhagic Shock and Renal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resuscitation with centhaquin and 6% hydroxyethyl starch 130/0.4 improves survival in a swine model of hemorrhagic shock: a randomized experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Centhaquin improves survival in a swine model of hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A multicentric, randomized, controlled phase III study of centhaquine (Lyfaquin ® ) as a resuscitative agent in hypovolemic shock patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Centhaquine Increases Stroke Volume and Cardiac Output in Patients with Hypovolemic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Centhaquine Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centhaquine citrate (B86180), known commercially as Lyfaquin®, is a first-in-class resuscitative agent for the treatment of hypovolemic shock. Its discovery and development mark a significant advancement in critical care medicine, offering a novel mechanism of action that addresses the physiological derangements of shock more effectively than traditional vasopressors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of Centhaquine citrate. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this innovative therapeutic agent. The guide includes structured data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Discovery and Rationale

Centhaquine was first synthesized in the early 1970s at the Central Drug Research Institute in Lucknow, India.[1] Initially investigated as a centrally active hypotensive agent, its development for this indication was halted due to a short duration of action and rapid development of tolerance.[1] However, subsequent research revealed a dose-dependent biphasic effect on blood pressure. While higher doses induced hypotension, lower doses were found to increase blood pressure in animal models of hemorrhagic shock.[2] This pivotal discovery led to the repositioning of Centhaquine as a resuscitative agent for hypovolemic shock.

The rationale for its use in shock is based on its unique ability to increase cardiac output and improve tissue perfusion without the detrimental effects of excessive arterial vasoconstriction seen with conventional vasopressors.[3] By selectively targeting venous capacitance vessels, Centhaquine mobilizes pooled venous blood, thereby increasing venous return to the heart and subsequently enhancing cardiac output.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the formation of the Centhaquine free base followed by its conversion to the citrate salt to enhance water solubility for intravenous administration.[4][5]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Centhaquine Free Base

-

Reactants: An equimolar mixture of 2-vinylquinoline (B1294476) and 1-(3-methylphenyl) piperazine (B1678402) is prepared.[1]

-

Solvent and Catalyst: The reactants are dissolved in absolute ethyl alcohol and glacial acetic acid.[1]

-

Reaction Conditions: The mixture is stirred at reflux temperature for 15-24 hours in a round-bottom flask.[1]

-

Workup: Following the reflux period, the reaction mixture is concentrated. Water is added, and the solution is basified with aqueous sodium hydroxide.[6]

-

Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate.[6]

-

Purification: The solvent is evaporated in vacuo, and the resulting Centhaquine free base is isolated by recrystallization from hexane.[4]

Step 2: Formation of this compound

-

Salt Formation: The purified Centhaquine free base is treated with a solution of citric acid.

-

Crystallization: The resulting this compound salt is crystallized from isopropanol.

-

Recrystallization and Drying: The citrate salt is further purified by recrystallization from methanol (B129727) to yield a white solid upon complete drying.[1]

The overall yield for this two-step synthesis is approximately 66%.[4]

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action involving the modulation of α-adrenergic receptors.[7][8]

-

Peripheral Action (α2B-Adrenergic Receptors): Centhaquine is an agonist of α2B-adrenergic receptors, which are predominantly located on venous capacitance vessels.[2][9] Activation of these receptors leads to venoconstriction, which actively shifts pooled blood from the venous system (unstressed volume) to the central circulation (stressed volume). This increases venous return to the heart, leading to an augmented stroke volume and cardiac output, ultimately improving tissue perfusion.[3][7]

-

Central Action (α2A-Adrenergic Receptors): Centhaquine also acts on central α2A-adrenergic receptors in the brain.[2][9] This action reduces sympathetic outflow from the central nervous system, leading to a decrease in systemic vascular resistance and preventing excessive arterial vasoconstriction.[9]

This unique combination of peripheral venoconstriction and central sympatholysis allows Centhaquine to increase cardiac output and mean arterial pressure without compromising microcirculatory blood flow, a common adverse effect of traditional vasopressors.[3][10]

Signaling Pathway of this compound

Caption: Dual mechanism of action of this compound.

Preclinical Studies

The efficacy and safety of this compound have been evaluated in various animal models of hemorrhagic shock, including rats, rabbits, and pigs.

Experimental Protocol: Rat Model of Hemorrhagic Shock

-

Animal Model: Male Sprague-Dawley rats are used.[11]

-

Anesthesia and Instrumentation: Animals are anesthetized, and catheters are placed in the femoral artery and vein for blood pressure monitoring, blood withdrawal, and drug administration.

-

Induction of Hemorrhagic Shock: A controlled hemorrhage is induced by withdrawing blood to achieve and maintain a target mean arterial pressure (MAP), often around 40 mmHg.

-

Resuscitation: After a period of sustained hypotension, resuscitation is initiated. The control group typically receives normal saline, while the experimental group receives this compound at a specified dose (e.g., 0.01-0.05 mg/kg) in a saline vehicle.

-

Monitoring: Hemodynamic parameters (MAP, heart rate, cardiac output), blood gases, and blood lactate (B86563) levels are monitored throughout the experiment.

-

Endpoints: Primary endpoints often include survival rate, time to achieve target MAP, and changes in hemodynamic and metabolic parameters.

Summary of Preclinical Findings

| Animal Model | Key Findings | Reference |

| Rat | - Reduced need for norepinephrine (B1679862) to maintain target MAP.[2] - Significantly lower blood lactate levels compared to control.[2] - Improved survival time.[1] - Restored renal blood flow and protected against kidney tissue damage.[10] | [1][2][10] |

| Rabbit | - Significantly reduced the volume of resuscitation fluid needed to maintain target MAP.[2] | [2] |

| Pig | - Reduced the time required to reach target MAP (7.1 min vs. 36.88 min for control).[2] - Significantly higher 24-hour survival rate (100% vs. 30% for control).[2][12] | [2][12] |

Clinical Studies

This compound has undergone rigorous clinical evaluation, including Phase I, II, and III trials, to establish its safety and efficacy in humans.

Experimental Protocol: Phase III Clinical Trial in Hypovolemic Shock

-

Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled study.[7][13]

-

Patient Population: Patients aged 18 years or older with hypovolemic shock, defined by a systolic blood pressure (SBP) of ≤ 90 mmHg and blood lactate levels ≥ 2 mmol/L.[9][13]

-

Randomization and Blinding: Patients are randomized (e.g., in a 2:1 ratio) to receive either this compound or a placebo (normal saline), in addition to the standard of care (SOC).[13] The study is quadruple-blinded (participant, care provider, investigator, outcomes assessor).[7]

-

Intervention: The investigational drug (Centhaquine 0.01 mg/kg or placebo) is administered as an intravenous infusion in 100 mL of normal saline over 1 hour.[8][13] Subsequent doses may be given if SBP remains ≤ 90 mmHg, with a maximum number of doses within a 24-hour period.[8]

-

Primary Endpoints: Typically include changes in hemodynamic parameters (SBP, diastolic blood pressure), blood lactate levels, and base deficit over a 48-hour period.[14] A key primary endpoint in some studies is 28-day all-cause mortality.[14]

-

Secondary Endpoints: Include the volume of fluids and vasopressors administered, duration of hospital and ICU stay, time on ventilator support, and changes in organ dysfunction scores (e.g., ARDS, MODS).[14]

Workflow for Phase III Clinical Trial

References

- 1. Portico [access.portico.org]

- 2. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Centhaquine Citrate_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. medrxiv.org [medrxiv.org]

- 10. rfppl.co.in [rfppl.co.in]

- 11. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pharmacological Profile of Centhaquine: A Novel Resuscitative Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Centhaquine (B1668379) (also known as Lyfaquin®) is a first-in-class resuscitative agent demonstrating significant promise in the management of hypovolemic shock.[1][2] Initially synthesized in the 1970s as a potential hypotensive agent, lower doses were later discovered to increase blood pressure in models of hemorrhagic shock.[1] Extensive preclinical and clinical investigations have since elucidated its unique pharmacological profile, characterized by a dual mechanism of action that distinguishes it from standard vasopressors.[1][3] This guide provides a comprehensive overview of the pharmacological properties of Centhaquine, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

Centhaquine's primary resuscitative effect is mediated through its activity at alpha-adrenergic receptors.[3][4] Unlike traditional vasopressors that primarily induce arterial vasoconstriction, Centhaquine exhibits a unique dual mechanism:

-

Peripheral α2B-Adrenergic Receptor Stimulation: Centhaquine acts as an agonist at α2B-adrenergic receptors located on peripheral veins.[3][5] This stimulation induces venoconstriction, leading to the mobilization of pooled venous blood.[5][6] Veins serve as capacitance vessels, holding approximately 70% of the total blood volume.[3][6] By constricting these vessels, Centhaquine effectively increases venous return to the heart, thereby enhancing cardiac preload, stroke volume, and cardiac output.[3][6][7]

-

Central α2A-Adrenergic Receptor Stimulation: Centhaquine also acts on α2A-adrenergic receptors in the central nervous system.[3][8] This action reduces sympathetic outflow from the brain, leading to a decrease in systemic vascular resistance and promoting arterial dilatation.[2][3][9] This sympatholytic effect helps to improve tissue blood perfusion and oxygen delivery, a critical factor in preventing organ damage in shock states.[2][9]

This combined action of increasing cardiac output while simultaneously improving tissue perfusion without significantly increasing the cardiac workload is a key differentiator of Centhaquine from conventional therapies.[3][5] Importantly, Centhaquine does not act on beta-adrenergic receptors, which mitigates the risk of cardiac arrhythmias, a common side effect of other vasopressors.[1][2]

Signaling Pathway

The binding of Centhaquine to α2B-adrenergic receptors on vascular smooth muscle cells initiates a downstream signaling cascade. Gαi activation leads to the activation of RhoA and Rho-associated protein kinase, resulting in myosin light chain phosphorylation and subsequent vasoconstriction.[6] Concurrently, the Gβγ subunits can activate the Ras-Raf-MEK-ERK cascade, which is involved in cell survival and proliferation.[6]

Preclinical Data

Centhaquine has undergone extensive evaluation in various animal models of hemorrhagic shock, consistently demonstrating its efficacy as a resuscitative agent.

Data Presentation

Table 1: Summary of Key Preclinical Findings

| Animal Model | Key Parameters Measured | Centhaquine Group | Control Group | Reference(s) |

| Rat | Blood Lactate (B86563) (mmol/L) at 60 min post-resuscitation | 1.65 ± 0.23 | 4.10 ± 1.02 | [3] |

| Norepinephrine Requirement (µg) to maintain MAP at 70 mmHg | 17.5 | 175 | [3] | |

| Survival Time after blood transfusion | Increased | - | [1] | |

| Renal Blood Flow | Improved | - | [5] | |

| Rabbit | Fluid Requirement (mL) to maintain MAP | 126 | 213 | [1] |

| Pig | Time to reach target MAP (minutes) | 7.1 | 36.88 | [1] |

| 24-hour Survival Rate | 100% (10 out of 10) | 30% (3 out of 10) | [1] | |

| Overall Survival Rate (combined studies) | 85% | 25% | [3] |

Experimental Protocols

-

Rat Model of Hemorrhagic Shock:

-

Procedure: Anesthetized rats were subjected to hemorrhage to induce hypovolemic shock. Resuscitation was then initiated with either Centhaquine or a control solution (e.g., normal saline, hypertonic saline).[3] In some studies, a specific Mean Arterial Pressure (MAP) target was maintained using vasopressors like norepinephrine.[3]

-

Dosage: Low doses of Centhaquine (0.001 to 0.05 mg/kg) administered intravenously were found to be effective.[3] A dose of 0.01 mg/kg was identified as highly effective.[3]

-

Parameters Monitored: MAP, blood lactate, and the amount of vasopressor required were continuously monitored.[3]

-

-

Rabbit Model of Uncontrolled Hemorrhagic Shock:

-

Procedure: Anesthetized rabbits underwent a standardized puncture to the infrarenal aorta to induce uncontrolled hemorrhage.[10] After a 15-minute delay to simulate emergency response time, resuscitation was initiated.[10]

-

Resuscitation Strategy: Hypotensive resuscitation was employed, targeting a MAP of 45 mmHg or 60 mmHg using either Centhaquine or saline.[10]

-

Parameters Monitored: Hemodynamic parameters, blood gases, and thromboelastography (TEG) to assess coagulation.[10]

-

-

Swine Model of Hemorrhagic Shock:

-

Procedure: Pigs were subjected to controlled hemorrhage to induce shock. Resuscitation was performed with Centhaquine, often in combination with standard fluids like hydroxyethyl (B10761427) starch.[3]

-

Parameters Monitored: Time to achieve target MAP, survival rate, and lung wet-to-dry ratio were assessed.[3]

-

Clinical Data

Centhaquine has progressed through Phase I, II, and III clinical trials, demonstrating a favorable safety and efficacy profile in humans with hypovolemic shock.[1][11][12]

Data Presentation

Table 2: Summary of Phase I Clinical Trial Findings

| Study Phase | Population | Dosage | Key Findings | Reference(s) |

| Phase I | Healthy Volunteers | Single ascending doses (e.g., 0.005, 0.01, 0.05 mg/kg) | Safe and well-tolerated. Mild adverse events only at 10x the therapeutic dose, resolving without intervention. | [1][6] |

Table 3: Summary of Phase II and III Clinical Trial Findings

| Study Phase | Key Parameters Measured | Centhaquine Group | Control Group | p-value | Reference(s) |

| Phase II | 28-Day Mortality | 0% (0 out of 23) | 9.1% (2 out of 22) | - | [13] |

| Vasopressor Requirement (mg) in first 48h | 3.12 ± 2.18 | 9.39 ± 4.28 | - | [13] | |

| Blood Lactate Improvement | Statistically significant improvement | - | p=0.0012 | [11] | |

| Base Deficit Improvement | Statistically significant improvement | - | p<0.0001 | [11] | |

| Phase III | 28-Day All-Cause Mortality | 2.94% | 11.76% | - | [1] |

| SBP Increase from Baseline (AUC 0-48h) | 12.9% higher increase | - | <0.0001 | [5][11] | |

| Pulse Pressure Increase (AUC 0-48h) | 48.1% higher increase | - | <0.0001 | [11] | |

| Patients with Blood Lactate ≤ 1.5 mmol/L at Day 3 | 69.35% | 46.88% | p=0.03 | [1][5] | |

| Patients with Improved Base Deficit | 69.8% | 43.7% | p=0.01 | [5] | |

| Shock Index | Significantly lower from 1 to 4 hours post-resuscitation | - | p<0.05 | [14][15] | |

| Improvement in ARDS and MODS scores | Observed improvement | No change or worsening | - | [1][11] |

Experimental Protocols

-

Phase II and III Clinical Trial Design:

-

Design: Prospective, multicentric, randomized, double-blind, placebo-controlled studies.[11][16]

-

Patient Population: Patients with hypovolemic shock, defined by a systolic blood pressure (SBP) of ≤ 90 mmHg and blood lactate levels ≥ 2 mmol/L.[11]

-

Randomization: Patients were typically randomized in a 2:1 ratio to receive either Centhaquine or a placebo (saline).[11][16]

-

Intervention: Centhaquine was administered at a dose of 0.01 mg/kg in 100 mL of normal saline, infused intravenously over 1 hour.[11][16] All patients received the standard of care for hypovolemic shock.[11]

-

Primary Objectives: To evaluate the change in SBP, diastolic blood pressure (DBP), blood lactate levels, and base deficit over 48 hours.[11]

-

Secondary Objectives: To assess the requirement for fluids, blood products, and vasopressors; duration of hospital and ICU stay; time on ventilator support; changes in Acute Respiratory Distress Syndrome (ARDS) and Multiple Organ Dysfunction Syndrome (MODS) scores; and 28-day all-cause mortality.[11]

-

Safety and Tolerability

Across all phases of clinical development, Centhaquine has demonstrated a high safety margin.[3] In Phase I trials with healthy volunteers, adverse events were only noted at doses ten times the therapeutic dose and were mild and self-resolving.[1] In Phase II and III trials involving critically ill patients, there have been no drug-related serious adverse events reported.[11][16]

Conclusion and Future Directions

Centhaquine represents a significant advancement in the pharmacological management of hypovolemic shock. Its novel dual mechanism of action, which enhances cardiac output through venoconstriction while simultaneously improving tissue perfusion via central sympatholysis, offers a distinct advantage over existing therapies.[3][5] Robust preclinical and clinical data have consistently demonstrated its ability to improve hemodynamic parameters, reduce lactate levels, decrease the need for vasopressors, and ultimately improve survival rates in patients with hypovolemic shock.[1][11] Its favorable safety profile further strengthens its potential as a frontline resuscitative agent.[3]

Further research is warranted to explore the efficacy of Centhaquine in other forms of shock, such as septic and cardiogenic shock.[5][15] Ongoing and future studies will continue to delineate its role in various critical care settings and its potential to become a new standard of care in resuscitation medicine.

References

- 1. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]

- 2. kauveryhospital.com [kauveryhospital.com]

- 3. Portico [access.portico.org]

- 4. What is the mechanism of Centhaquine? [synapse.patsnap.com]

- 5. rfppl.co.in [rfppl.co.in]

- 6. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evolutionary Unmasking Resuscitative Therapeutics Potential of Centhaquin Citrate in Hypovolemic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. A multicentric, randomized, controlled phase III study of centhaquine (Lyfaquin ® ) as a resuscitative agent in hypovolemic shock patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medrxiv.org [medrxiv.org]

Centhaquine Citrate's Effect on Adrenergic Receptors in Shock States: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shock, a life-threatening state of circulatory failure leading to inadequate tissue perfusion, remains a significant clinical challenge. Standard treatments, including fluid resuscitation and vasopressors, often have limitations and may contribute to adverse outcomes. Centhaquine (B1668379) citrate (B86180) (Lyfaquin®) has emerged as a first-in-class resuscitative agent with a novel mechanism of action centered on the modulation of adrenergic receptors. This technical guide provides an in-depth analysis of the pharmacological activity of centhaquine, its interaction with alpha-adrenergic receptors, and the downstream physiological effects that make it a promising therapeutic for hypovolemic shock. It consolidates data from key preclinical and clinical studies, details experimental methodologies, and visualizes the core signaling pathways and workflows.

Introduction

Centhaquine citrate, chemically 2-[2-[4-(3-Methylphenyl)-1-piperazinyl] ethyl] quinoline (B57606) citrate, was initially investigated as a hypotensive agent.[1] However, subsequent research revealed that at low doses in the context of hemorrhage, it acts as a highly effective resuscitative agent.[1] Unlike traditional vasopressors that primarily induce arterial vasoconstriction to increase mean arterial pressure (MAP), centhaquine employs a unique dual mechanism that enhances cardiac output while improving tissue perfusion.[1][2] Clinical trials have demonstrated its ability to improve hemodynamic parameters, reduce the need for vasopressors, and decrease mortality in patients with hypovolemic shock.[3][4] This document synthesizes the core scientific data underpinning its mechanism and clinical utility.

Mechanism of Action: A Dual Adrenergic Approach

The primary therapeutic effect of centhaquine is mediated through its specific activity at α2-adrenergic receptors (ARs), with no significant action on β-adrenergic receptors, thereby mitigating the risk of cardiac arrhythmias.[1][3][5] Its resuscitative action is a composite of effects on both peripheral and central α2-AR subtypes.

-

Peripheral α2B-Adrenergic Receptor Agonism: Centhaquine acts as an agonist at α2B-adrenergic receptors located on peripheral veins.[1][2] Since approximately 70% of the body's blood volume resides in the venous system, agonism at these receptors induces venoconstriction.[6] This action actively mobilizes the pooled venous blood, increasing venous return to the heart (cardiac preload).[6][7] The enhanced preload, in turn, increases stroke volume and cardiac output, a key determinant of resuscitation from shock.[6][8]

-

Central α2A-Adrenergic Receptor Agonism: Centhaquine also acts on α2A-adrenergic receptors in the central nervous system.[1][2] Activation of these central receptors reduces sympathetic outflow from the brain.[6][9] This leads to a decrease in systemic vascular resistance (cardiac afterload) and mild arterial vasodilation, which helps to improve blood flow and perfusion to vital tissues and organs.[8][9]

This dual mechanism of increasing cardiac preload while decreasing afterload distinguishes centhaquine from conventional vasopressors, which typically increase both preload and afterload, potentially compromising microcirculatory perfusion.[2] The definitive role of α2-receptors was confirmed in preclinical studies where the resuscitative effects of centhaquine were completely blocked by α2-adrenergic receptor antagonists like yohimbine (B192690) and atipamezole.[10]

While the mechanism is functionally well-established, specific receptor binding affinities (K_i_) and in vitro functional potencies (EC_50_) for centhaquine at α2A and α2B receptors are not widely reported in the public domain literature.

Signaling Pathway

The binding of centhaquine to its target receptors initiates distinct downstream signaling cascades. Activation of the G_i_ protein-coupled α2B-AR in venous smooth muscle cells leads to vasoconstriction. Centrally, α2A-AR activation reduces norepinephrine (B1679862) release, decreasing overall sympathetic tone.

Pharmacokinetics

Pharmacokinetic studies have been conducted in rats, dogs, and humans, consistently showing that centhaquine follows a two-compartment model. It is characterized by a short half-life and a large volume of distribution, suggesting rapid clearance from plasma and extensive distribution into tissues.[5][11]

| Parameter | Rat (0.45 mg/kg IV)[11] | Dog (1.0 mg/kg IV)[2] | Human (0.005–0.10 mg/kg IV)[5] |

| Model | 2-Compartment | 2-Compartment | 2-Compartment |

| Elimination Rate (K_e_) | 8.8 (5.2–12.8) h⁻¹ | 4.9 (4.4–5.2) h⁻¹ | 4.1 h⁻¹ |

| Volume of Distribution (V) | 6.4 (2.8–10.4) L | 328.4 (304.0–331.9) L | 29.5 L |

| K_cp_ (Central to Peripheral) | 11.9 (4.6–15.0) h⁻¹ | 10.6 (10.3–11.1) h⁻¹ | 10.4 h⁻¹ |

| K_pc_ (Peripheral to Central) | 3.7 (2.3–9.1) h⁻¹ | 3.2 (2.9–3.7) h⁻¹ | 2.1 h⁻¹ |

| Data presented as Median (IQR) where available. |

Preclinical Evidence in Shock Models

The efficacy of centhaquine has been validated in multiple animal models of controlled and uncontrolled hemorrhagic shock.

Experimental Protocols

A common preclinical model is the swine model of hemorrhagic shock.

-

Animal Model: Landrace-Large White pigs are instrumented for hemodynamic monitoring.[9][12]

-

Hemorrhage Induction: Acute hemorrhage is induced by controlled, stepwise blood withdrawal from a major vein (e.g., internal jugular) at a fixed rate (e.g., 18 mL/min) until a target MAP of 40-45 mmHg is reached and maintained.[12]

-

Resuscitation Phase: Animals are randomized to receive either the control (e.g., Lactated Ringer's or HES 130/0.4 solution) or the control plus centhaquine (e.g., 0.015 mg/kg).[7][9] Infusions are administered until MAP returns to 90% of the baseline value.[7][12]

-

Observation Phase: Following resuscitation, animals are monitored for a set period (e.g., 60 minutes) without further intervention to assess hemodynamic stability and survival over 24 hours.[12]

Summary of Preclinical Efficacy

Across various models, centhaquine demonstrated superior resuscitative effects compared to standard care.

| Model | Key Finding | Control Group | Centhaquine Group | Reference |

| Swine | Time to reach target MAP | 36.88 ± 3.26 min | 7.10 ± 0.97 min | [7] |

| Swine | 24-hour Survival | 3 of 10 animals (30%) | 10 of 10 animals (100%) | [7] |

| Swine | 24-hour Survival (with HES) | 2 of 10 animals (20%) | 7 of 10 animals (70%) | [9][12] |

| Rat | Blood Lactate (B86563) (1h post-resus.) | 4.10 ± 1.02 mmol/L | 1.65 ± 0.23 mmol/L | [10] |

| Rat | Norepinephrine Required (1h) | 175 µg | 17.5 µg | [10] |

| Rat | Renal Protection | - | Upregulation of HIF-1α (p=0.024), reduced mitochondrial DNA damage (p=0.03) | [13] |

Clinical Evidence in Hypovolemic Shock

Centhaquine has undergone rigorous clinical evaluation, culminating in a successful Phase III trial for hypovolemic shock.

Clinical Trial Design (Phase III)

-

Study Design: A prospective, multicentric, randomized, double-blind, placebo-controlled study.[3]

-

Patient Population: Patients with hypovolemic shock (due to trauma or gastroenteritis) with a systolic blood pressure (SBP) ≤ 90 mmHg and blood lactate levels ≥ 2 mmol/L.[3][9]

-

Intervention: Patients were randomized (2:1) to receive either standard of care (SOC) plus centhaquine (0.01 mg/kg in 100 mL normal saline infused over 1 hour) or SOC plus placebo (100 mL normal saline).[3][9]

-

Primary Endpoints: Improvement in hemodynamic parameters (SBP, shock index) and metabolic markers (blood lactate, base deficit), and 28-day all-cause mortality.[3]

Summary of Clinical Efficacy (Phase III)

The Phase III study demonstrated statistically significant improvements in key resuscitation markers and a notable reduction in mortality.

| Outcome Parameter | Finding | p-value | Reference |

| Blood Lactate | 69.3% of patients showed improvement vs. 46.9% in control. | 0.03 | [13] |

| Base Deficit | 69.8% of patients showed improvement vs. 43.7% in control. | 0.01 | [13] |

| Shock Index | Significantly lower from 1 to 4 hours post-resuscitation. | <0.0001 | [13] |

| Organ Dysfunction | Showed improvement in ARDS and Multiple Organ Dysfunction Syndrome (MODS) scores. | - | [3] |

| Mortality | An 8.8% absolute reduction in 28-day all-cause mortality compared to control. | - | [3] |

| Safety | No drug-related adverse events were reported. | - | [3] |

Conclusion

This compound represents a significant advancement in the management of shock states. Its unique dual mechanism, involving peripheral α2B-AR agonism to increase cardiac preload and central α2A-AR agonism to reduce afterload, effectively enhances cardiac output and tissue perfusion without the drawbacks of excessive arterial vasoconstriction seen with traditional vasopressors. Robust preclinical data and compelling Phase III clinical trial results demonstrate its ability to rapidly stabilize hemodynamics, improve metabolic markers of shock, and ultimately reduce mortality in patients with hypovolemic shock. Centhaquine is a well-characterized, safe, and effective resuscitative agent that addresses a critical unmet need in emergency and critical care medicine.

References

- 1. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]

- 2. Portico [access.portico.org]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Therapeutic Potential of this compound, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Centhaquin improves survival in a swine model of hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of this compound, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of centhaquin citrate in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resuscitation with centhaquin and 6% hydroxyethyl starch 130/0.4 improves survival in a swine model of hemorrhagic shock: a randomized experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rfppl.co.in [rfppl.co.in]

Centhaquine Citrate in Shock: An In-depth Technical Guide on Initial Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Centhaquine citrate (B86180) (Lyfaquin®) is a novel, first-in-class resuscitative agent demonstrating significant promise in the management of hypovolemic shock. Initial clinical trials, including Phase II and Phase III studies, have shown its efficacy in improving key hemodynamic and metabolic parameters, alongside a favorable safety profile. This technical guide provides a comprehensive overview of the initial clinical trial results, detailed experimental protocols, and the underlying mechanism of action of Centhaquine citrate for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism involving adrenergic receptor modulation. It primarily acts as an agonist on venous α2B adrenergic receptors, leading to venous constriction and an increase in venous return to the heart. This action enhances cardiac output.[1][2] Additionally, this compound interacts with central α2A adrenergic receptors, which is thought to reduce sympathetic outflow, leading to a decrease in systemic vascular resistance and improved tissue perfusion.[3][4] Unlike conventional vasopressors, Centhaquine does not act on beta-adrenergic receptors, thereby mitigating the risk of cardiac arrhythmias.[3][5]

Signaling Pathway

The proposed signaling pathway for this compound's action on venous smooth muscle cells is initiated by the activation of α2B adrenergic receptors, which are G-protein coupled receptors (GPCRs) typically linked to Gi proteins. This activation leads to a cascade of intracellular events resulting in vasoconstriction. The central action on α2A adrenergic receptors also involves Gi-protein coupling, leading to a reduction in sympathetic tone.

Caption: Proposed dual mechanism of this compound.

Preclinical Studies

Prior to human trials, this compound was evaluated in several animal models of hemorrhagic shock, including rats, rabbits, and pigs.[6][7] These studies consistently demonstrated the efficacy of Centhaquine in improving hemodynamic parameters and survival.

Experimental Protocols: Preclinical

-

Animal Models:

-

Rats: Hemorrhagic shock was induced by withdrawing blood to achieve a specific mean arterial pressure (MAP).[8] In some studies, renal arteries were clamped to induce acute kidney injury alongside shock.[8]

-

Rabbits: A controlled blood loss model was utilized.[7]

-

Pigs: Hemorrhagic shock was induced to study survival and hemodynamic responses.[7]

-

-

Dosage: A range of doses were tested, with lower doses (e.g., 0.01-0.05 mg/kg) showing resuscitative effects and higher doses (e.g., 0.2-0.45 mg/kg) demonstrating hypotensive properties.[8]

-

Outcome Measures: Key parameters measured included MAP, blood lactate (B86563) levels, fluid and vasopressor requirements, and survival rates.[6][7]

Preclinical Data Summary

| Animal Model | Key Findings | Reference |

| Rats | Reduced norepinephrine requirement to maintain target MAP. Lower blood lactate levels (1.65 mmol/L vs. 4.10 mmol/L in controls) one hour after resuscitation.[6][7] Significantly improved renal blood flow in a model of hemorrhagic shock with acute kidney injury.[8] | [6][7][8] |

| Rabbits | Significantly reduced the volume of resuscitation fluid needed to maintain MAP (126 mL vs. 213 mL in controls).[6] | [6] |

| Pigs | Reduced the time to reach target MAP (7.1 minutes vs. 36.88 minutes in controls).[6] 100% survival at 24 hours in the Centhaquine group versus 30% in the control group.[7] | [6][7] |

Clinical Trials

This compound has undergone Phase I, Phase II, and Phase III clinical trials to evaluate its safety and efficacy in humans.

Experimental Workflow: Clinical Trials

References

- 1. Gene expression profiles and signaling mechanisms in α2B-adrenoceptor-evoked proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. medrxiv.org [medrxiv.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]

- 8. Centhaquine Restores Renal Blood Flow and Protects Tissue Damage After Hemorrhagic Shock and Renal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

The role of Centhaquine citrate in improving tissue perfusion

An In-depth Technical Guide to Centhaquine Citrate's Role in Improving Tissue Perfusion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypovolemic shock, characterized by inadequate tissue perfusion and oxygenation due to severe fluid or blood loss, presents a critical therapeutic challenge with high mortality.[1][2] Standard resuscitation strategies, while essential, have limitations and associated risks.[3] Centhaquine citrate (B86180) (Lyfaquin®) has emerged as a first-in-class resuscitative agent with a novel mechanism of action designed to restore hemodynamic stability and enhance tissue perfusion.[4][5] This technical guide provides a comprehensive overview of the pharmacodynamics, preclinical and clinical evidence, and experimental methodologies related to this compound's role in managing shock. It consolidates quantitative data into comparative tables and visualizes key pathways and processes to offer a detailed resource for the scientific community.

Mechanism of Action: A Dual-Pronged Approach

This compound's efficacy stems from its unique, dual-pronged mechanism targeting specific adrenergic receptors, which distinguishes it from traditional vasopressors that primarily induce arterial vasoconstriction.[6][7]

-

Peripheral Venoconstriction (α2B Adrenergic Agonism): The venous system holds approximately 70% of the total blood volume, acting as a reservoir.[1] In hypovolemic shock, a significant portion of this volume is "unstressed" and does not participate in circulation.[4][8] Centhaquine selectively stimulates α2B adrenergic receptors, which are predominant in peripheral veins.[6] This action induces venoconstriction, converting unstressed venous blood volume into stressed, hemodynamically active volume.[4][9] The result is an increased venous return to the heart, which enhances cardiac preload, stroke volume (SV), and ultimately, cardiac output (CO).[3][6]

-

Central Sympatholytic Effect (α2A Adrenergic Agonism): Concurrently, Centhaquine acts on α2A adrenergic receptors in the brain.[1][10] This stimulation inhibits the sympathetic nervous system's outflow, leading to a mild arterial vasodilation and a decrease in systemic vascular resistance (afterload).[1][3] This sympatholytic effect reduces the workload on the heart, allowing it to pump more efficiently.[4][11]

This combined action—increasing cardiac output via enhanced preload while reducing afterload—effectively improves mean arterial pressure (MAP) and, crucially, enhances tissue blood perfusion without the risk of microcirculatory failure associated with potent arterial constrictors.[6][9] Furthermore, Centhaquine has no activity on beta-adrenergic receptors, mitigating the risk of cardiac arrhythmias.[3][4]

Pharmacokinetic Profile

Pharmacokinetic studies in rats, dogs, and humans have characterized Centhaquine as having a short half-life and a large volume of distribution.[12] The data are best described by a two-compartment model, indicating rapid distribution from the central compartment to peripheral tissues, followed by a rapid elimination phase.[12][13][14]

| Parameter | Rat (0.45 mg/kg IV)[12] | Dog (1.0 mg/kg IV)[14] | Human (0.005-0.10 mg/kg IV)[13] |

| Model | 2-Compartment | 2-Compartment | 2-Compartment |

| Elimination Coefficient (Ke) | 8.8 h⁻¹ | 4.9 h⁻¹ | 4.1 h⁻¹ |

| Volume of Distribution (V) | 6.4 L | 328.4 L (Vc) / 1000.6 L (Vp) | 29.5 L |

| Kcp (Central to Peripheral) | 11.9 h⁻¹ | 10.6 h⁻¹ | 10.4 h⁻¹ |

| Kpc (Peripheral to Central) | 3.7 h⁻¹ | 3.2 h⁻¹ | 2.1 h⁻¹ |

| Data presented as median values. |

Preclinical Evidence

The resuscitative efficacy of Centhaquine has been validated across multiple animal models of hemorrhagic shock, demonstrating significant improvements in hemodynamic and metabolic parameters compared to standard care.[15]

| Species/Model | Key Findings | Control Group | Centhaquine Group | Reference |

| Rat | Blood Lactate (B86563) (1 hr post-resuscitation) | 4.10 mmol/L | 1.65 mmol/L | [11] |

| Rabbit | Fluid Volume to Maintain Target MAP | 213 mL | 126 mL | [11] |

| Pig | Time to Reach Target MAP | 36.88 minutes | 7.1 minutes | [11] |

| Pig | 24-hour Survival Rate | 3 of 10 (30%) | 10 of 10 (100%) | [11] |

| Rat | Renal HIF-1α Expression (vs. Control) | - | p=0.024 (Upregulation) | [6] |

| Rat | Renal Mitochondrial DNA Damage (vs. Control) | - | p=0.03 (Reduced) | [6] |

Clinical Efficacy in Hypovolemic Shock

Clinical development, including Phase I, II, and III trials, has confirmed the safety and efficacy of Centhaquine in patients with hypovolemic shock.[3][10]

Phase II Clinical Trial (NCT04056065)

A Phase II study demonstrated statistically significant improvements in key shock markers.[1][3][4]

| Parameter | Finding | p-value | Reference |

| Blood Pressure | Significant Improvement | <0.0001 | [3][4] |

| Blood Lactate Levels | Significant Reduction | 0.0012 | [3][4] |

| Base Deficit | Significant Improvement | <0.0001 | [3][4] |

Phase III Clinical Trial (NCT04045327)

The pivotal Phase III randomized controlled trial solidified Centhaquine's role as an effective resuscitative agent.[10][16] Patients with hypovolemic shock (SBP ≤90 mmHg, lactate ≥2 mmol/L) were randomized 2:1 to receive Centhaquine (0.01 mg/kg) or saline, in addition to standard of care.[3][10][16]

| Outcome | Result | Reference |

| 28-Day All-Cause Mortality | 8.8% absolute reduction in the Centhaquine group | [3][7][16] |

| Shock Index (1-hr post-infusion) | Significant improvement vs. control (p=0.0321) | [7][16] |

| Blood Pressure | Significantly more patients showed improved SBP & DBP | [3] |

| Organ Dysfunction | Improved scores for ARDS and MODS | [3][16] |

| Adverse Events | No drug-related adverse events reported | [3][16] |

Pilot Study Echocardiographic Findings (NCT05956418)

A pilot study in 12 hypovolemic shock patients provided direct evidence of Centhaquine's mechanism, showing an increase in venous return is critical for improving cardiovascular variables.[8][17]

| Parameter (vs. Baseline) | Change at 300 min | p-value | Reference |

| Stroke Volume (SV) | +40.74% | <0.0001 | [8] |

| Cardiac Output (CO) | +22.9% | 0.0002 | [8] |

| Mean Arterial Pressure (MAP) | +12.0% | 0.0007 | [8] |

| Inferior Vena Cava (IVC) Diameter | Significant Increase | <0.0001 | [8] |

| Left Ventricular Ejection Fraction (LVEF) | No significant change | - | [8] |

Experimental Protocols

Preclinical: Rat Model of Hemorrhagic Shock

This model is used to evaluate the resuscitative effects of Centhaquine on hemodynamic and renal function.[6]

-

Animal Model: Male Sprague Dawley rats are anesthetized. Catheters are placed in the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.

-

Hemorrhage Induction: A controlled volume of blood is withdrawn to induce hemorrhagic shock, targeting a specific MAP (e.g., 35-40 mmHg).

-

Resuscitation: Animals are randomized to receive either a vehicle control (e.g., normal saline) or this compound at a specified dose.

-

Monitoring: Hemodynamic parameters (MAP, heart rate), blood gases, and lactate levels are monitored continuously for a set period (e.g., 120 minutes post-resuscitation).[7]

Clinical: Phase III Randomized Controlled Trial (NCT04045327)

This protocol was designed to assess the efficacy and safety of Centhaquine as an adjuvant to standard of care in hypovolemic shock.[3][16]

-

Patient Population: Adult patients (≥18 years) with hypovolemic shock due to trauma or blood loss, presenting with a systolic blood pressure (SBP) ≤ 90 mmHg and blood lactate levels ≥ 2 mmol/L.[10][16]

-

Randomization: Patients are randomized in a 2:1 ratio to either the Centhaquine group or the control (normal saline) group. The study is double-blinded.[3]

-

Intervention:

-

Standard of Care (SOC): All patients in both arms receive the best available SOC, including airway management, fluid resuscitation, blood products, and vasopressors as per institutional guidelines.[3][16]

-

Dosing Regimen: Subsequent doses may be administered if SBP remains ≤ 90 mmHg, but not within 4 hours of the previous dose, for up to 48 hours (maximum 6 doses).[3]

-

Primary and Secondary Endpoints: Endpoints include changes in SBP, DBP, shock index, blood lactate, base deficit, vasopressor requirement, organ dysfunction scores (MODS, ARDS), and 28-day all-cause mortality.[3][16]

Conclusion

This compound represents a significant advancement in the management of hypovolemic shock. Its unique mechanism, which enhances cardiac output and improves tissue perfusion by modulating both venous capacitance and arterial resistance, addresses the core pathophysiology of shock. Robust preclinical and clinical data have demonstrated its capacity to improve hemodynamic stability, reduce metabolic acidosis, and lower mortality. As a well-tolerated resuscitative agent, Centhaquine offers a promising therapeutic option to improve outcomes for critically ill patients.

References

- 1. Portico [access.portico.org]

- 2. Evolutionary Unmasking Resuscitative Therapeutics Potential of Centhaquin Citrate in Hypovolemic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kauveryhospital.com [kauveryhospital.com]

- 5. clinicaltrial.be [clinicaltrial.be]

- 6. rfppl.co.in [rfppl.co.in]

- 7. droracle.ai [droracle.ai]

- 8. mdpi.com [mdpi.com]

- 9. Therapeutic Potential of this compound, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound – A Composite Perspective in Managing Refractory Hemorrhagic Shock in Non-identical Etiologies - Journal of Cardiac Critical Care TSS [jcardcritcare.org]

- 11. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]

- 12. Pharmacokinetics of centhaquin citrate in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. academic.oup.com [academic.oup.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. medrxiv.org [medrxiv.org]

- 17. Centhaquine Increases Stroke Volume and Cardiac Output in Patients with Hypovolemic Shock [ouci.dntb.gov.ua]

Understanding the chemical structure and properties of Centhaquine citrate

Introduction

Centhaquine citrate (B86180), with the IUPAC name 2-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline 2-hydroxypropane-1,2,3-tricarboxylic acid, is a first-in-class resuscitative agent developed for the treatment of hypovolemic shock.[1][2][3] Initially synthesized in the 1970s as a potential hypotensive agent, subsequent research revealed its efficacy in increasing blood pressure at lower doses in models of blood loss.[4] Marketed under the brand name Lyfaquin®, it is approved for use in India as an adjuvant to the standard of care for hypovolemic shock.[2][4] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the experimental data supporting its clinical use.

Chemical Structure and Properties

Centhaquine citrate is the citrate salt of the free base Centhaquine. The addition of citric acid renders the compound water-soluble, making it suitable for intravenous administration.[5][6]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline | [2][3] |

| Molecular Formula | C₂₂H₂₅N₃.C₆H₈O₇ (or C₂₈H₃₃N₃O₇) | [3][7] |

| Molecular Weight | 523.58 g/mol | [7][8] |

| Active Moiety | Centhaquine (Free Base) | [7] |

| Molecular Formula (Base) | C₂₂H₂₅N₃ | [9] |

| Molecular Weight (Base) | 331.45 g/mol | [7][9] |

| Appearance | Off-white solid | [10] |

| Solubility | Water-soluble |[5][11] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in rats, dogs, and humans, revealing a consistent profile characterized by rapid elimination and a large volume of distribution.[12][13][14] A two-compartment model best describes its pharmacokinetic behavior across species.[13][14][15]

Table 2: Summary of Pharmacokinetic Parameters of this compound

| Parameter | Rat Model (0.45 mg/kg IV) | Dog Model (1.0 mg/kg IV) | Human Volunteers (0.005-0.10 mg/kg IV) | Reference |

|---|---|---|---|---|

| Model Fit | Two-Compartment | Two-Compartment | Two-Compartment | [13][14][15] |

| Elimination Rate (Ke) | 8.8 h⁻¹ | N/A | 4.1 h⁻¹ | [13][15] |

| Volume of Distribution (Vd) | 6.4 L | 17.6 L (Vdss) | 29.5 L | [12][13][15] |

| Half-life (t½) | Short | 0.55 h | 0.71-1.62 h | [2][12][14] |

| Clearance (Cl) | N/A | 35.2 L/h | N/A | [12] |

| Cmax | N/A | 14.8 ng/mL | N/A |[12] |

Note: N/A indicates data not available in the cited sources. Vdss refers to the volume of distribution at steady state.

Mechanism of Action

This compound exerts its resuscitative effects through a unique dual mechanism that distinguishes it from traditional vasopressors.[2][4][12] It acts on two subtypes of adrenergic receptors:

-

Peripheral α2B Adrenergic Receptors: Centhaquine is an agonist at α2B adrenergic receptors located on veins.[12][13][16] This stimulation causes venoconstriction, which increases mean systemic filling pressure. Since approximately 70% of the total blood volume is held in the venous capacitance vessels, this action effectively converts unstressed blood volume into stressed, hemodynamically active volume.[2][12][13] This augments venous return to the heart, leading to an increase in cardiac preload, stroke volume, and ultimately, cardiac output.[2][17]

-

Central α2A Adrenergic Receptors: Centhaquine also acts on central α2A adrenergic receptors in the brain.[12][13] This action reduces sympathetic outflow from the central nervous system, leading to a decrease in systemic vascular resistance and arterial dilation.[2][12][16] This sympatholytic effect helps improve tissue perfusion and reduces the afterload on the heart.[4][12]

This combined action of increasing cardiac output while decreasing vascular resistance allows Centhaquine to improve blood pressure and tissue perfusion without significantly increasing the workload on the heart, a common side effect of traditional arterial vasopressors like norepinephrine.[2][14] Importantly, it does not act on beta-adrenergic receptors, mitigating the risk of cardiac arrhythmias.[2][4]

Experimental Protocols

The efficacy and safety of this compound have been evaluated through a series of preclinical and clinical studies.

-

Objective: To determine the pharmacokinetic parameters of this compound in a rat model.[14][18]

-

Methodology:

-

A single intravenous bolus dose of 0.45 mg/kg this compound was administered.[14][18]

-

Rats were divided into two groups for blood sampling.[18]

-

Plasma concentrations were measured at five different time points for each group within a 24-hour period.[14][18]

-

Plasma samples were analyzed using liquid chromatography.[14]

-

Pharmacokinetic parameters were calculated using non-compartmental and compartmental analysis, with a two-compartment model providing the best fit for the data.[14][18]

-

-

Objective: To determine the safety, tolerability, and pharmacokinetics of this compound in healthy human volunteers.[12][15]

-

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[12][15]

-

Methodology:

-

Subjects were administered single ascending doses (SAD) or multiple ascending doses (MAD) of this compound.[12]

-

Doses ranged from 0.005 to 0.10 mg/kg, administered as an intravenous infusion in 100 mL of normal saline over 60 minutes.[15]

-

Plasma concentrations were measured at baseline and at eight specified time points within 8 hours after administration.[15]

-

Safety and tolerability were assessed by monitoring adverse events, vital signs, and other clinical parameters.[12]

-

Pharmacokinetic analysis was performed using compartmental models.[15]

-

-

Objective: To evaluate the efficacy and safety of Centhaquine as a resuscitative agent in patients with hypovolemic shock.[19]

-

Study Design: A multicentric, randomized (2:1 ratio), controlled trial.[19]

-

Subjects: 105 patients with hypovolemic shock (due to blood or fluid loss) presenting with a systolic blood pressure (SBP) of ≤ 90 mmHg and blood lactate (B86563) ≥ 2 mmol/L.[19]

-

Methodology:

-

Patients were randomized to receive either this compound or a placebo (normal saline).[19]

-

The treatment group received Centhaquine at a dose of 0.01 mg/kg body weight, administered as an intravenous infusion in 100 mL of normal saline over 1 hour.[19]

-

The control group received 100 mL of normal saline infused over 1 hour.[19]

-

All patients in both groups received the standard of care for hypovolemic shock, including fluids, blood products, and vasopressors as needed.[19]

-

Primary endpoints included changes in blood pressure, shock index, blood lactate levels, and base deficit. Secondary endpoints included 28-day all-cause mortality.[19]

-

Clinical Efficacy and Safety

Clinical trials have demonstrated that this compound is a safe and effective resuscitative agent for treating hypovolemic shock.[12][19]

Table 3: Key Efficacy Outcomes from Clinical Trials

| Outcome Measure | Result | Significance (p-value) | Reference |

|---|---|---|---|

| Blood Pressure | Significant improvement in SBP and DBP compared to control. | p < 0.0001 | [2][20] |

| Blood Lactate | Greater reduction in blood lactate levels vs. control. | p = 0.0012 | [2][20] |

| Base Deficit | Significant improvement in base deficit vs. control. | p < 0.0001 | [2][20] |

| Vasopressor Use | Reduced requirement for vasopressors. | - | [13][21] |

| Mortality | 8.8% absolute reduction in 28-day all-cause mortality. | p = 0.07 | [19][21][22] |

| Organ Dysfunction | Improvement in Multiple Organ Dysfunction Syndrome (MODS) and Acute Respiratory Distress Syndrome (ARDS) scores. | - |[19] |

Note: p-values are from Phase II and III trial results.

Across clinical studies, Centhaquine has been found to be safe and well-tolerated at the therapeutic dose of 0.01 mg/kg.[2][12][19]

-

Phase I: In healthy volunteers, adverse events were mild and only occurred at a dose ten times the therapeutic dose, resolving without intervention.[4]

-

Phase II/III: No drug-related adverse events were reported in hypovolemic shock patients.[2][19]

-

Overdose: At significantly higher doses (10 times or more), potential effects can include hypotension, drowsiness, and dry mouth, which are expected to be brief due to the drug's short half-life.[2]

Synthesis

The synthesis of Centhaquine free base involves the reaction of 2-vinylquinoline (B1294476) with 1-(3-methylphenyl) piperazine.[12]

-

An equimolar mixture of the two reactants is stirred in absolute ethyl alcohol and glacial acetic acid at reflux temperature for 15-24 hours.[12]

-

Following an aqueous workup, the Centhaquine free base is isolated by recrystallization.[1]

-

The citrate salt is then prepared by treating the free base with an equimolar amount of citric acid in a suitable solvent, resulting in an overall yield of approximately 66% for the two-step process.[1][10]

This compound represents a significant advancement in the management of hypovolemic shock. Its novel mechanism of action, which enhances cardiac output and improves tissue perfusion without increasing cardiac workload or arrhythmia risk, addresses key limitations of traditional resuscitative fluids and vasopressors. Supported by robust preclinical and clinical data, this compound offers a safe and effective therapeutic option to improve outcomes for patients in critical condition.

References

- 1. Synthesis of Centhaquine Citrate_Chemicalbook [chemicalbook.com]

- 2. kauveryhospital.com [kauveryhospital.com]

- 3. This compound | C28H33N3O7 | CID 73291794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]

- 5. Synthesis and characterization of centhaquin and its citrate salt and a comparative evaluation of their cardiovascular actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GSRS [precision.fda.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Centhaquine | C22H25N3 | CID 162163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 12. Portico [access.portico.org]

- 13. Therapeutic Potential of this compound, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. ahajournals.org [ahajournals.org]

- 16. A Study to Assess the Safety and Efficacy of Centhaquine in Hypovolemic Shock Patients | Clinical Research Trial Listing [centerwatch.com]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics of centhaquin citrate in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medrxiv.org [medrxiv.org]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. droracle.ai [droracle.ai]

- 22. researchgate.net [researchgate.net]

The Biphasic Journey of Centhaquine Citrate: From Hypotensive Hopeful to Resuscitative Reality

An In-depth Technical Guide for Researchers and Drug Development Professionals

Once a candidate for hypertension management, centhaquine (B1668379) citrate (B86180) has undergone a remarkable therapeutic pivot, emerging as a first-in-class resuscitative agent for hypovolemic shock. This guide delves into the scientific underpinnings of this transition, presenting a comprehensive overview of its mechanism of action, key experimental data, and the protocols that have defined its development.

A Tale of Two Doses: The Hypotensive vs. Resuscitative Effects

Centhaquine's journey began in the 1970s at the Central Drug Research Institute in India, where it was initially synthesized and investigated as a centrally acting hypotensive agent.[1] However, its development for this indication was halted due to a short duration of action and the development of tolerance.[1]

The key to unlocking its true potential lay in a dose-dependent duality. While higher doses (0.1 to 1.0 mg/kg and above) indeed produced a decrease in blood pressure, subsequent research revealed that lower doses (0.001 to 0.05 mg/kg) administered intravenously to hemorrhaged rats elicited a pressor response, significantly increasing blood pressure.[1][2] This pivotal discovery shifted the developmental focus of centhaquine from a blood pressure-lowering agent to a life-saving resuscitative drug for hypovolemic shock.[1][2]

Mechanism of Action: A Dual-Pronged Approach to Resuscitation

Centhaquine citrate's efficacy as a resuscitative agent stems from its unique, dual mechanism of action targeting two subtypes of adrenergic receptors:

-

Peripheral α2B Adrenergic Receptor Agonism: Centhaquine acts on α2B adrenergic receptors located on venous capacitance vessels.[1][3][4] This stimulation induces venoconstriction, which in turn increases venous return to the heart.[1][4][5] The enhanced preload leads to an increased stroke volume and cardiac output, ultimately improving tissue perfusion.[1][5] This mechanism effectively mobilizes the unstressed blood volume pooled in the venous system, making it hemodynamically active.[4]

-

Central α2A Adrenergic Receptor Agonism: Centhaquine also penetrates the blood-brain barrier to act on α2A adrenergic receptors in the central nervous system.[1][6] This central action reduces sympathetic outflow from the brain, leading to a decrease in systemic vascular resistance.[1][6] This sympatholytic effect contributes to improved tissue perfusion by preventing excessive arterial constriction, a common detrimental effect of traditional vasopressors.[4]

This combined action of increasing cardiac output while concurrently reducing afterload distinguishes centhaquine from conventional resuscitative agents, which primarily act as arterial vasoconstrictors.[4][6]

Signaling Pathways

The signaling cascades initiated by centhaquine's interaction with α2A and α2B adrenergic receptors are crucial to its therapeutic effects.

Caption: Peripheral α2B Adrenergic Signaling Pathway of Centhaquine.

Caption: Central α2A Adrenergic Signaling Pathway of Centhaquine.

Preclinical Evidence: A Summary of Key Findings

Numerous preclinical studies in various animal models of hemorrhagic shock have demonstrated the efficacy of centhaquine as a resuscitative agent.

Table 1: Summary of Preclinical Data for this compound

| Animal Model | Key Findings | Quantitative Data Highlights | Citation(s) |

| Rat | Reduced blood lactate (B86563), increased survival, and decreased need for norepinephrine. | Blood lactate at 1 hr post-resuscitation: 1.65 mmol/L (Centhaquine) vs. 4.10 mmol/L (Control). | [2][4] |

| Rabbit | Significantly reduced the volume of resuscitation fluid required to maintain target mean arterial pressure (MAP). | Fluid requirement: 133.60 ± 11.91 mL (Centhaquine) vs. 207.82 ± 9.08 mL (Control). | [4] |

| Pig | Faster achievement of target MAP, lower fluid requirement, and improved survival rates. | Time to target MAP: 7.1 min (Centhaquine) vs. 36.9 min (Control). 24-hour survival: 10/10 (Centhaquine) vs. 3/10 (Control). | [4] |

Clinical Development: From Phase I to Market Approval

Centhaquine has progressed through a rigorous clinical development program, consistently demonstrating its safety and efficacy in humans.

Table 2: Summary of Clinical Trial Data for this compound

| Trial Phase | Primary Outcome(s) | Key Quantitative Results | Citation(s) |

| Phase I | Safety and Tolerability | Well-tolerated with no serious adverse events. Maximum tolerated dose was 0.1 mg/kg. | [3] |

| Phase II | Efficacy in Hypovolemic Shock | Statistically significant improvements in blood lactate (p=0.0012), base deficit (p<0.0001), and blood pressure (p<0.0001) compared to standard of care. | [3][7] |

| Phase III | Efficacy and Safety in a Larger Population | 8.8% absolute reduction in 28-day all-cause mortality in the centhaquine group. Significant improvements in blood pressure, shock index, blood lactate, and base deficit. | [3][7] |

Detailed Experimental Protocols

Preclinical Hemorrhagic Shock Model (Rat)

Objective: To evaluate the resuscitative efficacy of centhaquine in a controlled hemorrhagic shock model in rats.

Workflow:

Caption: Workflow for Preclinical Evaluation of Centhaquine.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The femoral artery and vein are catheterized for blood pressure monitoring, blood withdrawal, and drug administration.

-

Baseline Measurements: After a stabilization period, baseline hemodynamic parameters (Mean Arterial Pressure - MAP, Heart Rate - HR) and metabolic parameters (blood lactate, arterial blood gases) are recorded.

-

Induction of Hemorrhagic Shock: A volume of blood is withdrawn from the femoral artery at a constant rate until a target MAP (e.g., 35-40 mmHg) is reached and maintained for a specific period (e.g., 60 minutes) to induce a state of shock.

-

Resuscitation: Animals are randomized to receive either an intravenous infusion of this compound (at varying low doses) or a control solution (e.g., normal saline or hypertonic saline).

-

Monitoring and Data Collection: Hemodynamic and metabolic parameters are continuously monitored for a defined period post-resuscitation (e.g., 2-4 hours).

-

Endpoint Analysis: The primary endpoints typically include survival rates at 24 hours, changes in MAP and blood lactate levels, and in some studies, assessment of end-organ damage.

Phase III Clinical Trial Protocol (Hypovolemic Shock Patients)

Objective: To evaluate the efficacy and safety of centhaquine as a resuscitative agent in patients with hypovolemic shock.

Workflow: